![molecular formula C26H25N5O2S B2985685 N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-72-0](/img/structure/B2985685.png)
N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains several functional groups and rings, including a phenyl ring, a triazolo ring, a quinazolin ring, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl and quinazolin rings are likely to contribute to the compound’s aromaticity, while the sulfonyl group could introduce polarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amine group might participate in acid-base reactions, and the sulfonyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the sulfonyl group could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Crabb et al. (1999) focused on the preparation of various derivatives of triazoloquinazolines. They synthesized 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides and investigated their crystal and molecular structure through X-ray crystallography.
Antibacterial Activity and Molecular Docking Studies
- Research by Mood, Boda, & Guguloth (2022) explored the synthesis of substituted triazoloquinazolinylamino nicotinic acid esters and their antibacterial activity. They found that some of these compounds showed excellent growth inhibition activity compared to commercial standards like penicillin-G and streptomycin.
Potential as Adenosine Receptor Antagonists
- Burbiel et al. (2016) identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor (AR) antagonists. They discovered compounds that were highly selective for specific AR subtypes, indicating potential pharmacological applications.
H1-Antihistaminic Agents
- A study by Alagarsamy, Shankar, & Murugesan (2008) synthesized a novel series of triazoloquinazolin-5-ones and tested them for H1-antihistaminic activity. They identified a compound that was highly effective and showed negligible sedation compared to standard antihistamines.
Antimicrobial and Nematicidal Properties
- Reddy, Kumar, & Sunitha (2016) synthesized a new class of triazoloquinazolinylthiazolidinones and evaluated them for antimicrobial and nematicidal activity. Several compounds exhibited potent antimicrobial and nematicidal properties.
Benzodiazepine Binding Activity
- Francis et al. (1991) investigated triazoloquinazolin-5-ones for their benzodiazepine binding activity, finding that some compounds in this series were potent benzodiazepine antagonists.
Serotonin 5-HT(6) Receptor Antagonists
- Ivachtchenko et al. (2010) presented the synthesis of a combinatorial library of substituted triazoloquinazolines, identifying highly active and selective 5-HT(6) receptor antagonists.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-17-15-18(2)23(19(3)16-17)34(32,33)26-25-28-24(27-14-13-20-9-5-4-6-10-20)21-11-7-8-12-22(21)31(25)30-29-26/h4-12,15-16H,13-14H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWXSFJRZBIYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.